molecular formula C11H23Cl2N3O B2510264 N-Cyclopentyl-2-piperazin-1-ylacetamide CAS No. 946744-47-4

N-Cyclopentyl-2-piperazin-1-ylacetamide

Cat. No.: B2510264
CAS No.: 946744-47-4
M. Wt: 284.23
InChI Key: LFAXNPYWGZQALG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-piperazin-1-ylacetamide (CAS: 946744-47-4) is a piperazine-derived acetamide featuring a cyclopentyl substituent on the acetamide nitrogen. Its molecular formula is C₁₁H₂₁N₃O, with a molecular weight of 211.31 g/mol . This compound belongs to a class of molecules where structural modifications at the acetamide nitrogen influence physicochemical properties, biological activity, and pharmacokinetic profiles.

Properties

IUPAC Name

N-cyclopentyl-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(13-10-3-1-2-4-10)9-14-7-5-12-6-8-14/h10,12H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWLSHXTCLRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for N-Cyclopentyl-2-piperazin-1-ylacetamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cyclopentyl-2-piperazin-1-ylacetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, although it is not approved for clinical use.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Differences

  • Cycloalkyl vs. Aromatic Groups: The cyclopentyl group (N-Cyclopentyl) provides moderate hydrophobicity and steric bulk, balancing solubility and membrane permeability. Aromatic substituents (e.g., phenyl, 2-ethylphenyl) introduce significant hydrophobicity and enable π-π interactions with biological targets, which may enhance binding affinity to aromatic-rich protein pockets .
  • Allyl Group :

    • The N-Allyl derivative (C₉H₁₇N₃O) has a smaller, unsaturated substituent, likely improving solubility but reducing steric hindrance compared to cyclic or aromatic groups. This may result in faster metabolic clearance due to oxidation of the allyl moiety .

Pharmacokinetic and Functional Implications

  • Metabolic Stability : Cycloalkyl groups (cyclopentyl, cyclohexyl) may confer better metabolic stability compared to allyl or aromatic groups, which are prone to oxidative metabolism .
  • Binding Interactions: The phenyl group’s planar structure facilitates interactions with aromatic residues in enzymes or receptors, whereas the cyclopentyl group’s non-planar structure may favor hydrophobic pockets without π-π interactions .

Research and Development Status

  • In contrast, analogs like N-(2-ethylphenyl)-2-piperazin-1-ylacetamide remain available for R&D, indicating ongoing interest in aromatic-substituted variants .

Biological Activity

N-Cyclopentyl-2-piperazin-1-ylacetamide is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2OC_{12}H_{18}N_{2}O and a molecular weight of approximately 206.29 g/mol. Its structure features a cyclopentyl group, a piperazine ring, and an acetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is believed to be mediated through its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing neurotransmitter release and uptake. This modulation could have implications for neurological disorders, as well as antimicrobial and antiviral activities.

Neurological Applications

This compound is also being explored for its therapeutic potential in treating neurological disorders. Its mechanism of action may involve the modulation of neurotransmitter systems, which could help alleviate symptoms associated with conditions such as anxiety or depression .

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines, suggesting potential anticancer properties. For instance, analogs of this compound have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells .
    CompoundIC50 (µM)
    This compound15.2 ± 0.1
    Fludarabine29.9 ± 20.0
    Cladribine7.1 ± 2.9
  • Comparative Studies : Compared to other piperazine derivatives, this compound exhibits distinct pharmacological effects due to its unique structural features. This uniqueness may confer advantages in targeting specific biological pathways involved in disease processes.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules within medicinal chemistry. Its versatility allows it to be utilized in developing new therapeutic agents aimed at various diseases, including cancer and infectious diseases .

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